molecular formula C16H15FO2 B14129535 2'-Ethenyl-4'-fluoro-2,3-dimethoxy-1,1'-biphenyl

2'-Ethenyl-4'-fluoro-2,3-dimethoxy-1,1'-biphenyl

Cat. No.: B14129535
M. Wt: 258.29 g/mol
InChI Key: AQPODHYTJVXULF-UHFFFAOYSA-N
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Description

4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H15FO2 It is a biphenyl derivative characterized by the presence of fluoro, methoxy, and vinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison: 4’-Fluoro-2,3-dimethoxy-2’-vinyl-1,1’-biphenyl is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs. The combination of fluoro and methoxy groups also enhances its electronic properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-ethenyl-4-fluorobenzene

InChI

InChI=1S/C16H15FO2/c1-4-11-10-12(17)8-9-13(11)14-6-5-7-15(18-2)16(14)19-3/h4-10H,1H2,2-3H3

InChI Key

AQPODHYTJVXULF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=C(C=C(C=C2)F)C=C

Origin of Product

United States

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